2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol
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Overview
Description
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound that features a piperazine ring, chlorobenzyl group, and diiodophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps. One common method includes the condensation of 4-chlorobenzylamine with 1-piperazinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4,6-diiodophenol under controlled conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or piperazines.
Scientific Research Applications
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol
- 2-alkythio-4-chloro-N-(imino(heteroaryl)methyl)benzenesulfonamide
Uniqueness
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol is unique due to the presence of both a piperazine ring and diiodophenol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its interactions with molecular targets .
Properties
CAS No. |
303107-20-2 |
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Molecular Formula |
C18H18ClI2N3O |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C18H18ClI2N3O/c19-15-3-1-13(2-4-15)12-23-5-7-24(8-6-23)22-11-14-9-16(20)10-17(21)18(14)25/h1-4,9-11,25H,5-8,12H2/b22-11+ |
InChI Key |
AFCQOTHFIOPJJT-SSDVNMTOSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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